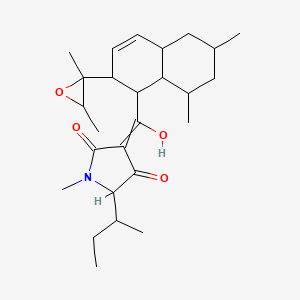
Phenol, 4-((1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-isoquinolinyl)methyl)-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Armepavine hydrochloride, (+/-)- is a compound which has been shown to exert immunosuppressive effects on T lymphocytes and on lupus nephritic mice.
Scientific Research Applications
Opioid Receptor Antagonist
(Thomas et al., 2003) identified a compound, JDTic, related to the specified Phenol, as a potent and selective kappa opioid receptor antagonist. It suggests that similar compounds can have significant implications in the study of opioid receptors.
Analgesic and Anti-Inflammatory Effects
(Rakhmanova et al., 2022) found that a compound structurally similar to the specified Phenol has analgesic and anti-inflammatory effects. This indicates potential therapeutic applications in pain and inflammation management.
Reactions in Heterocyclic Compounds
(Osyanin et al., 2011) studied reactions of 6,7-dimethoxy-3,4-dihydroisoquinoline, similar to the specified compound, leading to products important for chemical synthesis and pharmaceutical research.
Antihypoxic Activity
(Ukrainets et al., 2014) studied a compound closely related to the specified Phenol, demonstrating antihypoxic effects, indicating potential use in treating conditions related to oxygen deprivation.
Local Anesthetic Activity
(Azamatov et al., 2023) found that derivatives of 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines, similar to the specified compound, showed high local anesthetic activity, suggesting potential use in anesthesia.
Fluorescence Sensing
(Hazra et al., 2018) studied compounds similar to the specified Phenol for fluorescence sensing properties, indicating applications in chemical and biological sensing.
properties
CAS RN |
13944-21-3 |
|---|---|
Molecular Formula |
C19H24ClNO3 |
Molecular Weight |
349.86 |
IUPAC Name |
p-Cresol, alpha-(1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-isoquinolyl)-, hydrochloride, (+/-)- |
InChI |
1S/C19H23NO3.ClH/c1-20-9-8-14-11-18(22-2)19(23-3)12-16(14)17(20)10-13-4-6-15(21)7-5-13;/h4-7,11-12,17,21H,8-10H2,1-3H3;1H |
InChI Key |
KKGCFFPGUNXVTJ-UHFFFAOYSA-N |
SMILES |
CN1CCc2cc(c(cc2C1Cc3ccc(cc3)O)OC)OC.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Armepavine hydrochloride, (+/-)-, DL-Armepavine hydrochloride |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



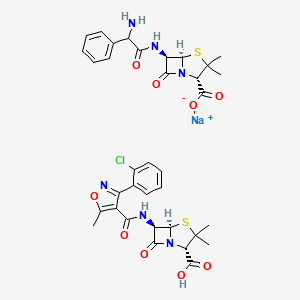

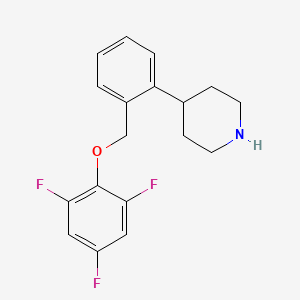
![(5Z)-5-[[4-[(2-Methylphenyl)thio]-3-nitrophenyl]methylene]-2-thioxo-4-thiazolidinone](/img/structure/B605502.png)

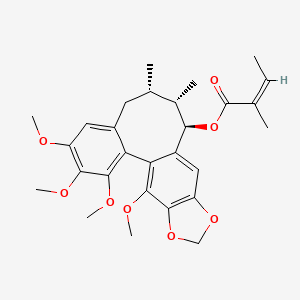
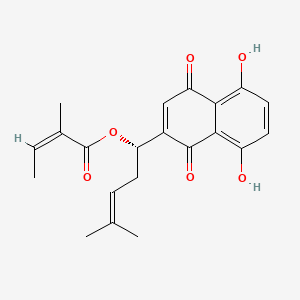
![(3S,5R,6R,8S,9S,10R,13S,14S)-10,13-Dimethylhexadecahydro-1H-cyclopenta[a]phenanthrene-3,5,6-triol](/img/structure/B605512.png)

